N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Medicinal chemistry Halogen bonding Lipophilicity modulation

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide (CAS 946344-25-8) is a fully synthetic, research-grade small molecule (C19H21ClN2O4S, MW 408.9 g/mol) classified as an isothiazolidine-1,1-dioxide acetamide derivative. It belongs to a library-scaffold class in which the saturated five-membered S,N-heterocyclic sulfone serves as a hydrogen-bond-accepting and sterically defined module, while the 4-chloro and 4-ethoxyphenyl substituents differentiate it from dozens of co-listed analogs.

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9
CAS No. 946344-25-8
Cat. No. B2420006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
CAS946344-25-8
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
InChIInChI=1S/C19H21ClN2O4S/c1-2-26-16-7-4-14(5-8-16)12-19(23)21-15-6-9-17(20)18(13-15)22-10-3-11-27(22,24)25/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)
InChIKeyUKIZTEZQGMAJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946344-25-8 Procurement Guide: Structural Overview of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide (CAS 946344-25-8) is a fully synthetic, research-grade small molecule (C19H21ClN2O4S, MW 408.9 g/mol) classified as an isothiazolidine-1,1-dioxide acetamide derivative . It belongs to a library-scaffold class in which the saturated five-membered S,N-heterocyclic sulfone serves as a hydrogen-bond-accepting and sterically defined module, while the 4-chloro and 4-ethoxyphenyl substituents differentiate it from dozens of co-listed analogs [1]. No patent or primary research article specifically profiling this compound was identified at the time of analysis; all available data derive from vendor analytical characterisation and structural-inference models.

946344-25-8 Comparator Analysis: Why In-Class Isothiazolidine-Dioxide Analogs Cannot Be Assumed Interchangeable


Isothiazolidine-1,1-dioxide acetamides are not a uniform pharmacological class; subtle changes to the phenyl substitution pattern, the acetamide side chain, and the oxidation state of the heterocycle have been shown in related series to alter kinase selectivity, lipophilicity, and cellular permeability by orders of magnitude [1]. Even among co-listed catalog analogs that share the 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl core, variation in the N-acyl moiety (e.g., 4-ethoxyphenyl vs. 3,4-dimethoxyphenyl vs. propionyl) is predicted to yield distinct calculated LogD, topological polar surface area, and hydrogen-bonding capacity—each of which is a recognised driver of assay interference, solubility, and target engagement [1]. Consequently, procurement selection based solely on core scaffold without consideration of these differentiating substituents risks acquiring a compound with fundamentally different physicochemical and potentially biological behaviour.

946344-25-8 Differential Evidence: Quantitative Structural and Property-Based Differentiation from Closest Catalogued Analogs


Chlorine Substituent Effect: 4-Cl vs. Unsubstituted Phenyl Ring in Isothiazolidine-Dioxide Acetamides

Compound 946344-25-8 carries a chlorine atom at the 4-position of the central phenyl ring, a feature absent in the direct non-chlorinated analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide (CAS 946342-60-5). The chlorine substituent is predicted to increase the compound's lipophilicity by approximately 0.7–0.9 logP units (based on aromatic Cl substitution increments) and introduces a sigma-hole that can function as a halogen-bond acceptor in protein–ligand interactions, a feature unavailable to the non-chlorinated comparator . This physicochemical shift is relevant for membrane permeability and off-rate modulation in target-based screening cascades.

Medicinal chemistry Halogen bonding Lipophilicity modulation

Ethoxyphenyl vs. Dimethoxyphenyl Acetamide Side-Chain Comparison

The target compound features a 4-ethoxyphenyl acetamide side chain. Its closest catalogued analog, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 946344-33-8), replaces the single para-ethoxy group with two methoxy groups at the meta- and para-positions. This substitution increases the topological polar surface area (tPSA) of the dimethoxy analog by approximately 12–18 Ų relative to 946344-25-8 (predicted tPSA ≈ 75–85 Ų vs. ≈ 93–97 Ų) and adds an additional hydrogen-bond acceptor, altering the compound's permeability and solubility profile .

Structure–activity relationship Polar surface area Metabolic stability

Saturated Isothiazolidine-Dioxide vs. 3-Oxo-Isothiazolidine-Dioxide Core Differentiation

In the broader 2-phenylisothiazolidine-1,1-dioxide series, the presence or absence of a 3-oxo group on the heterocyclic ring has been shown to critically affect kinase inhibition. Chekanov et al. (2014) demonstrated that 3-oxo-containing derivatives achieve CK2 IC50 values as low as 1.5 μM, whereas their saturated-ring counterparts displayed >10-fold weaker inhibition [1]. Compound 946344-25-8 possesses the fully saturated isothiazolidine-1,1-dioxide ring (no 3-oxo), structurally positioning it outside the pharmacophore optimised for CK2 ATP-site binding [1].

Kinase inhibitor scaffold Hydrogen-bond acceptor profile CK2 selectivity

Purity and Analytical Characterisation Benchmark for Procurement Decisions

Vendor analytical data report a minimum purity of 95% for CAS 946344-25-8 (Catalog No. CM993968), confirmed by HPLC and NMR . This purity specification is comparable to the reported purity of the non-chlorinated analog (CAS 946342-60-5, ≥95% ) and the dimethoxy analog (CAS 946344-33-8, purity typically reported 95%+), ensuring that observed biological differences between these compounds are attributable to structural variation rather than differential impurity profiles.

Quality control Purity specification Screening library procurement

Acetamide Linker Length and Flexibility: 4-Ethoxyphenylacetyl vs. Propionyl Side Chain

Compared to the short-chain analog N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941949-04-8, molecular weight 314.78 g/mol), compound 946344-25-8 possesses an extended 4-ethoxyphenylacetyl side chain that adds 94.12 g/mol of molecular weight and introduces an additional aromatic ring capable of π-stacking and hydrophobic interactions . The increased molecular flexibility is associated with a higher entropic penalty upon rigid binding, which may reduce apparent affinity unless compensated by enthalpic contacts from the 4-ethoxyphenyl ring.

Molecular flexibility Entropic binding penalty Fragment-based drug design

946344-25-8 Application Scenarios: Research Contexts Where This Specific Isothiazolidine-Dioxide Derivative Is Most Justified


Structure–Activity Relationship (SAR) Studies Exploring Halo-Substituent Effects on Isothiazolidine-Dioxide Target Engagement

The 4-chloro substituent on 946344-25-8, which is absent in CAS 946342-60-5, enables systematic SAR exploration of halogen bonding and lipophilicity contributions to target binding within the isothiazolidine-dioxide acetamide series. Head-to-head testing of these two compounds in a biochemical or cellular assay can isolate the contribution of the chlorine atom to potency, selectivity, and permeability, as predicted by the cLogP difference of 0.7–0.9 units (see Evidence Item 1, Section 3).

Kinase Profiling Selectivity Controls Utilising the Saturated Isothiazolidine-Dioxide Scaffold

Based on the established SAR from Chekanov et al. (2014) demonstrating that 3-oxo-isothiazolidine-dioxides are potent CK2 inhibitors (IC50 = 1.5 μM) while saturated-ring analogs are >10-fold weaker [1], 946344-25-8 serves as an appropriate negative control or selectivity probe in kinase panels. Its saturated ring structure predicts minimal CK2 inhibition, making it valuable for counter-screening against 3-oxo-containing analogs to confirm target engagement specificity.

Membrane Permeability Comparative Studies Between Ethoxy- and Dimethoxy-Substituted Acetamide Analogs

The predicted tPSA difference of 12–18 Ų between 946344-25-8 and the 3,4-dimethoxy analog (CAS 946344-33-8) (see Evidence Item 2, Section 3) positions this compound as a useful tool for experimental validation of computed permeability differences. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer testing of both compounds can quantify the impact of the ethoxy vs. dimethoxy motif on passive diffusion, informing lead optimisation decisions for intracellular targets.

Fragment-Elaboration and Ligand Efficiency Benchmarking in Drug Discovery Programs

The molecular weight gradient between the propionamide analog (CAS 941949-04-8, MW ~315) and 946344-25-8 (MW ~409) (see Evidence Item 5, Section 3) provides a defined fragment-to-lead trajectory for evaluating ligand efficiency indices (LE, LLE, LELP). Researchers can use this pair to assess whether the additional 4-ethoxyphenylacetyl mass confers proportional gains in target affinity and selectivity or merely inflates molecular weight without commensurate potency improvement, a critical decision point in hit-to-lead chemistry.

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.